5-Bromo-2-(2-isopropylphenoxy)pyridine
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Overview
Description
5-Bromo-2-(2-isopropylphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2-isopropylphenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-isopropylphenoxy)pyridine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. The general procedure involves the reaction of 5-bromo-2-chloropyridine with 2-isopropylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-isopropylphenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(2-isopropylphenoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-isopropylphenoxy)pyridine depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit certain kinases involved in inflammatory pathways.
Material Science: In electronic applications, the compound’s mechanism involves its electronic properties, such as charge transport and light absorption/emission.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Similar in structure but lacks the phenoxy group.
2-(2-Isopropylphenoxy)pyridine: Similar but without the bromine atom.
5-Bromo-2-phenoxypyridine: Similar but with a phenyl group instead of an isopropylphenyl group.
Properties
IUPAC Name |
5-bromo-2-(2-propan-2-ylphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-10(2)12-5-3-4-6-13(12)17-14-8-7-11(15)9-16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFEDZZYCGDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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